Benzyl 2-o-(methylsulfonyl)pentopyranoside
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Overview
Description
Benzyl 2-o-(methylsulfonyl)pentopyranoside: is an organic compound with the molecular formula C13H18O7S It is characterized by a benzyl group attached to a pentopyranoside ring, which is further substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-o-(methylsulfonyl)pentopyranoside typically involves the following steps:
Formation of the Pentopyranoside Ring: The pentopyranoside ring can be synthesized through the cyclization of appropriate sugar derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylsulfonyl Substitution: The methylsulfonyl group is introduced through a sulfonation reaction, typically using methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-o-(methylsulfonyl)pentopyranoside can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-o-(methylsulfonyl)pentopyranoside is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. Its structural similarity to natural sugars makes it a useful tool for probing biological pathways .
Medicine: Its ability to mimic natural substrates allows for the development of targeted therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of benzyl 2-o-(methylsulfonyl)pentopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can lead to a decrease in the enzyme’s activity, affecting the overall metabolic pathway .
Comparison with Similar Compounds
Benzyl 2-o-(methylsulfonyl)hexopyranoside: Similar structure but with a hexopyranoside ring.
Benzyl 2-o-(methylsulfonyl)tetrapyranoside: Similar structure but with a tetrapyranoside ring.
Uniqueness: Benzyl 2-o-(methylsulfonyl)pentopyranoside is unique due to its specific pentopyranoside ring structure, which provides distinct chemical and biological properties.
Properties
CAS No. |
7143-64-8 |
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Molecular Formula |
C13H18O7S |
Molecular Weight |
318.34 g/mol |
IUPAC Name |
(4,5-dihydroxy-2-phenylmethoxyoxan-3-yl) methanesulfonate |
InChI |
InChI=1S/C13H18O7S/c1-21(16,17)20-12-11(15)10(14)8-19-13(12)18-7-9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3 |
InChI Key |
BSDBWPMHEYDILF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1C(C(COC1OCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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